molecular formula C18H21N7O B3002913 6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one CAS No. 2319847-20-4

6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one

Cat. No. B3002913
CAS RN: 2319847-20-4
M. Wt: 351.414
InChI Key: CARNNCMNDHTCOF-UHFFFAOYSA-N
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Description

The compound “6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring and the piperidine ring are both heterocyclic rings, which means they contain atoms other than carbon in the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions that involve the opening or modification of the heterocyclic rings, or reactions at the functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the heterocyclic rings and the functional groups in this compound would be expected to influence its polarity, solubility, and reactivity .

Scientific Research Applications

Anti-Diabetic Drug Development

Research has shown that a family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the chemical structure , were synthesized and evaluated for their potential as anti-diabetic medications. These compounds exhibited significant Dipeptidyl peptidase-4 (DPP-4) inhibition, a mechanism relevant in diabetes treatment. The study also explored their antioxidant and insulinotropic activities, revealing promising results in these areas (Bindu, Vijayalakshmi, & Manikandan, 2019).

Prostate Cancer Treatment

Another study focused on the development of a small-molecule androgen receptor downregulator, named AZD3514, derived from a similar chemical framework. This compound was evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer (Bradbury et al., 2013).

Anti-Asthmatic Applications

The synthesis of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides was investigated for their potential to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara, Kawano, Kajino, Ashida, & Miyake, 1997).

Antihistaminic Activity

Research into fused pyridazines, such as those similar to 6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one, has shown promising antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting potential uses in treating allergies and related conditions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Antiproliferative Activity

Compounds with a triazolo-pyridazine structure have been studied for their antiproliferative activity, particularly in terms of inhibiting the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and treatment (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Antiviral Activity

Some triazolo-pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential for development into antiviral drugs (Shamroukh & Ali, 2008).

Synthesis and Characterization

There have been significant efforts in the synthesis and characterization of compounds with a structure similar to 6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one. These efforts contribute to the fundamental understanding of these compounds and their potential applications in medicinal chemistry (Sallam et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many triazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities .

Future Directions

The future research directions would likely involve further exploration of the synthesis, properties, and potential applications of this compound and related compounds .

properties

IUPAC Name

6-cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-12-19-20-16-5-6-17(22-24(12)16)23-10-8-14(9-11-23)25-18(26)7-4-15(21-25)13-2-3-13/h4-7,13-14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNNCMNDHTCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one

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